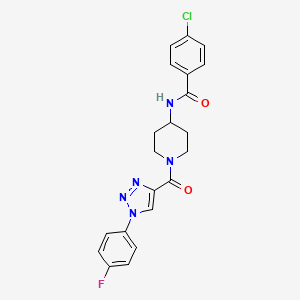
4-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound widely researched for its unique chemical structure and potential applications in various scientific fields. The compound features several notable functional groups, including a triazole ring, a piperidine ring, and amide linkage, each contributing to its reactivity and utility.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: Begin with commercially available 4-fluorophenylamine, 4-chlorobenzoyl chloride, and 1H-1,2,3-triazole.
Synthesis of Intermediates:
The triazole moiety can be formed through a [3+2] cycloaddition reaction between azides and alkynes.
The piperidine ring can be incorporated via a nucleophilic substitution reaction.
Final Compound Formation: Coupling of the triazole intermediate with the piperidine and subsequent reaction with 4-chlorobenzoyl chloride to yield the final benzamide compound.
Reaction Conditions: Typically requires mild heating (50-70°C) and an organic solvent like dichloromethane, with the use of a base like triethylamine to neutralize HCl formed during reactions.
Industrial Production Methods: For large-scale production, continuous flow synthesis could be employed. This method enhances reaction efficiency, scalability, and safety. Catalysts and automated systems control the precise reaction conditions, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Can undergo nucleophilic or electrophilic substitution, especially at the chlorinated and fluorinated aromatic rings.
Reduction Reactions: The compound can be reduced at various sites, such as the triazole ring and the carbonyl groups.
Oxidation Reactions: Potential oxidation at the aromatic rings and the amide linkage.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under inert atmosphere.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Alkyl halides or acid chlorides in presence of a base like potassium carbonate (K2CO3).
Major Products:
From substitution reactions, derivative compounds with different functional groups attached.
Reduction yields primary or secondary amines from amide and triazole.
Oxidation leads to products with additional ketone or carboxyl groups.
科学的研究の応用
Chemistry:
Used as a building block for synthesizing more complex molecules.
Serves as a ligand in coordination chemistry for catalysis studies.
Biology:
Potential use as a biochemical probe to study protein-ligand interactions.
Investigated for its binding affinity to various biological targets.
Medicine:
Industry:
Utilized in the development of novel polymers with unique chemical properties.
作用機序
Molecular Targets:
Interacts with specific enzymes or receptors, often involving hydrogen bonding and π-π interactions due to its aromatic rings and amide linkage. Pathways Involved:
Could inhibit enzyme activity or act as an antagonist/agonist at receptor sites, modulating biological pathways.
類似化合物との比較
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide
4-chloro-N-(4-fluorophenyl)piperidine-1-carboxamide
Uniqueness:
The presence of the triazole ring confers unique electronic properties and additional binding interactions compared to compounds without this moiety.
Improved stability and versatility in chemical reactions due to its complex structure.
In essence, 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its intricate structure and versatile reactivity, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
4-chloro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-3-1-14(2-4-15)20(29)24-17-9-11-27(12-10-17)21(30)19-13-28(26-25-19)18-7-5-16(23)6-8-18/h1-8,13,17H,9-12H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXASKNRFNWECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2660073.png)

![ETHYL 4-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2660076.png)
![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)
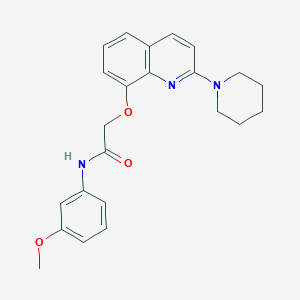
![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)
![N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2660081.png)
![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2660084.png)
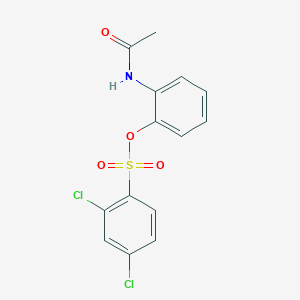
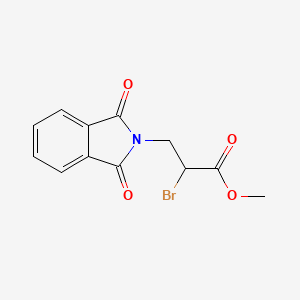
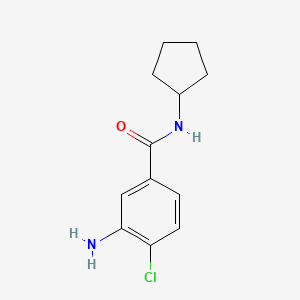
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2660093.png)
![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2660095.png)
